molecular formula C6H10O5 B1667456 Bis-PEG1-acid CAS No. 5961-83-1

Bis-PEG1-acid

Cat. No.: B1667456
CAS No.: 5961-83-1
M. Wt: 162.14 g/mol
InChI Key: FOSIWKADJDNVMJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Bis-PEG1-acid, also known as 3,3’-Oxydipropanoic acid or 3-(2-carboxyethoxy)propanoic acid, is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

This compound contains two terminal carboxylic acid groups. These groups can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows this compound to connect two different ligands, one for the E3 ubiquitin ligase and the other for the target protein . This connection enables the ubiquitin-proteasome system within cells to selectively degrade the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By forming PROTACs, this compound can selectively target specific proteins for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the degradation of target proteins. By forming PROTACs that recruit an E3 ubiquitin ligase to a specific protein, this compound can trigger the degradation of that protein . This degradation can influence cellular processes and potentially lead to therapeutic effects, depending on the target protein .

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acids of Bis-PEG1-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with primary amine groups. The terminal carboxylic acids of this compound can react with these groups to form stable amide bonds . This reaction could potentially influence enzyme activity, biomolecular interactions, and gene expression.

Transport and Distribution

Its hydrophilic PEG spacer likely facilitates its distribution in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-oxydipropanoic acid typically involves the reaction of 3-hydroxypropionic acid with an oxidizing agent. One common method is the esterification of 3-hydroxypropionic acid followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, 3,3’-oxydipropanoic acid can be produced through the catalytic oxidation of 3-hydroxypropionic acid. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under mild conditions. The resulting product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Oxydipropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

    Substitution: The ether linkage in 3,3’-oxydipropanoic acid can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3,3’-Oxydipropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Medicine: Research into drug delivery systems often utilizes 3,3’-oxydipropanoic acid as a linker molecule.

    Industry: It is employed in the production of biodegradable plastics and other environmentally friendly materials.

Comparison with Similar Compounds

    3-Hydroxypropionic acid: A precursor in the synthesis of 3,3’-oxydipropanoic acid.

    3,3’-Oxydipropionic acid: Another name for 3,3’-oxydipropanoic acid.

    3-(2-carboxyethoxy)propanoic acid: A compound with a similar structure but different functional groups.

Uniqueness: 3,3’-Oxydipropanoic acid is unique due to its ether linkage connecting two carboxylic acid groups. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules further distinguishes it from similar compounds.

Properties

IUPAC Name

3-(2-carboxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIWKADJDNVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320592
Record name 3,3'-Oxydipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-83-1
Record name 5961-83-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361680
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Oxydipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-carboxyethoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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